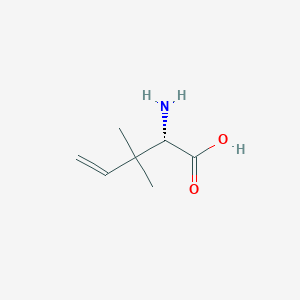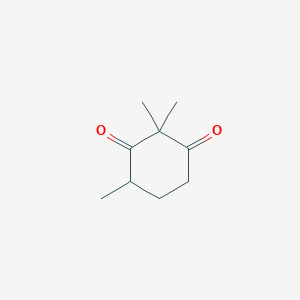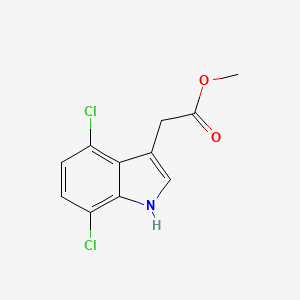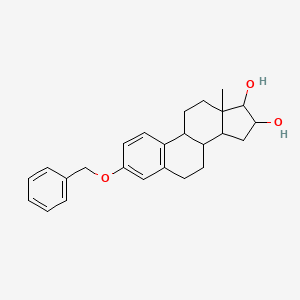![molecular formula C11H22N2 B12281435 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Propan-2-yl)-3,10-diazabicyclo[431]decane is a bicyclic compound featuring a diazabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane typically involves the formation of the diazabicyclo structure through a series of chemical reactions. One common method involves the nucleophilic addition of an amine to a precursor compound, followed by protection of the amine group and subsequent cyclization reactions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
7-Azabicyclo[4.3.1]decane: Another bicyclic compound with a similar structure but different substituents.
2-Azabicyclo[4.4.1]undecane: A related compound with a different ring system.
Uniqueness
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane is unique due to its specific diazabicyclo structure and the presence of the propan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC 名称 |
10-propan-2-yl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-10-4-3-5-11(13)8-12-7-6-10/h9-12H,3-8H2,1-2H3 |
InChI 键 |
CAAFNHNVDVMPLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2CCCC1CNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12281362.png)




![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)
![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)



![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)
